molecular formula C20H28N6O2 B2555738 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-22-5

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2555738
CAS No.: 476480-22-5
M. Wt: 384.484
InChI Key: ZQVKBJZEOXFPOG-UHFFFAOYSA-N
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Description

8-((2-(Diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound with the CAS Registry Number 476480-22-5 . It has a molecular formula of C20H28N6O2 and a molecular weight of 384.48 g/mol . This purine-2,6-dione derivative is supplied with a high level of purity, not less than 98% (NLT 98%) . The structural features of this molecule, including the 1-phenylethyl substituent and the diethylaminoethyl side chain, are seen in other specialized purine-dione compounds which have been studied for their biological activities . Researchers investigating this compound typically explore its potential as a modified nucleobase or its interactions within biochemical systems, though its specific mechanism of action and primary research applications are areas for further scientific investigation. This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a drug, and it should not be used for diagnostic, therapeutic, or any other personal applications.

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-(1-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-5-25(6-2)13-12-21-19-22-17-16(18(27)23-20(28)24(17)4)26(19)14(3)15-10-8-7-9-11-15/h7-11,14H,5-6,12-13H2,1-4H3,(H,21,22)(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVKBJZEOXFPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1C(C)C3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-22-5
Record name 8-((2-(DIETHYLAMINO)ET)AMINO)3-ME-7-(1-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as ALT-120 , is a synthetic purine derivative notable for its complex structure and potential pharmacological applications. Its molecular formula is C20H28N6O2, with a molecular weight of approximately 398.512 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities.

Structural Characteristics

The compound features a diethylaminoethyl group and a phenylethyl moiety, which contribute to its unique biological properties. The structural complexity of ALT-120 allows it to interact with various biological macromolecules, making it a candidate for further pharmacological exploration.

Biological Activities

ALT-120 has been studied for several biological activities:

Research Findings and Case Studies

A review of the literature reveals several key findings related to the biological activity of ALT-120:

  • In vitro Studies : In vitro assays have demonstrated that ALT-120 can inhibit the growth of certain tumor cell lines by inducing apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Research indicates that ALT-120 may inhibit lysosomal phospholipase A2, a mechanism associated with drug-induced phospholipidosis . This inhibition could play a role in the compound's antitumor effects.
  • Comparative Analysis : A comparative study highlighted the unique structural features of ALT-120 compared to other purine derivatives. The presence of the diethylamino group appears to enhance its interaction with biological targets, potentially leading to improved pharmacokinetic properties .

Comparison of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits lysosomal phospholipase A2
NeuroprotectivePotential benefits in neurodegenerative models
AntimicrobialLimited evidence; requires further study

Structural Comparison with Related Compounds

Compound NameStructure FeaturesUnique Properties
8-(dimethylamino)-7-ethyl-3-methyl-1H-purineContains dimethylamino instead of diethylaminoDifferent pharmacokinetics
8-(benzylamino)-3-methyl-1H-purineBenzyl group replaces diethylamino groupDifferent interaction profile with receptors
8-amino-3-methyl-1H-purineLacks substituents on nitrogenSimpler structure may limit biological activity

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 8-Position

Hydroxyethylamino vs. Diethylaminoethylamino
  • 8-((2-Hydroxyethyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (): The 8-hydroxyethylamino group increases hydrophilicity (logP reduced by ~1.5 compared to the diethylaminoethylamino analogue). 1H-NMR: δ 7.20–7.03 ppm (aromatic protons of 3-methylbenzyl) and δ 5.22 ppm (hydroxyethyl protons) .
Butylamino vs. Diethylaminoethylamino
  • 8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione (): The 8-butylamino group is less polar (logP +0.8), favoring blood-brain barrier penetration.

Substituent Variations at the 7-Position

3-Methylbenzyl vs. 1-Phenylethyl
  • Molecular Weight: 398.51 g/mol (vs. 399.24 g/mol for the target compound). LC–MS: m/z 452 (M + H)+, indicating higher mass due to the additional methyl group .
Phenoxyethyl vs. 1-Phenylethyl
  • 8-((2-Hydroxyethyl)amino)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione (): The phenoxyethyl group introduces an ether linkage, improving metabolic stability compared to the 1-phenylethyl chain. 1H-NMR: δ 4.94–4.61 ppm (phenoxyethyl protons) and δ 3.62 ppm (methyl group) .

Functional Group Additions or Modifications

Cyclopropanecarbonylpiperidinyloxy Substituent
  • HRMS: m/z 474.2123 (M + Na)+, confirming the complex substituent’s contribution to mass .
Trifluoropropyl Group
  • 1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl)-1H-purine-2,6(3H,7H)-dione ():
    • The trifluoromethyl group enhances metabolic stability via electron-withdrawing effects.
    • 1H-NMR : δ 3.02–2.63 ppm (trifluoropropyl protons) .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound 7-Substituent 8-Substituent Molecular Weight (g/mol) logP* Key Application
Target Compound 1-Phenylethyl Diethylaminoethylamino 399.24 2.1 Enzyme/receptor targeting
Compound 3-Methylbenzyl Hydroxyethylamino 384.38 0.6 Kinase inhibition
Compound 3-Methylbenzyl Diethylaminoethylamino 398.51 2.3 Not specified
Compound Indazolyl-oxoethyl Butylamino 467.52 2.9 Kinase inhibition
Compound Methyl Trifluoropropyl 330.29 1.8 Metabolic stability

*Predicted using ChemDraw.

Table 2: Spectroscopic Data Comparison

Compound (Evidence) 1H-NMR Key Signals (δ, ppm) LC–MS/HRMS Data
Target Compound δ 1.20–1.40 (diethyl protons), δ 4.80 (phenylethyl) m/z 399.24 (M + H)+
δ 7.20 (aromatic), δ 5.22 (hydroxyethyl) m/z 384.38 (M + H)+
δ 0.78–0.59 (cyclopropane), δ 5.19 (piperidinyl) HRMS 474.2123 (M + Na)+
δ 3.02–2.63 (trifluoropropyl) 1H NMR (CDCl₃): δ 3.93, 3.55, 3.40 (CH₃)

Research Findings and Implications

  • Solubility vs. Permeability: Compounds with hydroxyethylamino groups () exhibit better aqueous solubility but reduced blood-brain barrier penetration compared to diethylaminoethylamino analogues .
  • Target Selectivity : Bulky 7-substituents (e.g., indazolyl in ) improve kinase selectivity due to steric complementarity with binding pockets .
  • Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce oxidative metabolism, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione?

  • Methodology : The compound is typically synthesized via nucleophilic substitution at the 8-position of a brominated purine precursor (e.g., 8-bromo-3-methyl-7-(1-phenylethyl)-1H-purine-2,6-dione). React the brominated intermediate with 2-(diethylamino)ethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purify via column chromatography using a gradient of ethyl acetate/methanol .
  • Key Considerations : Monitor reaction progress using TLC and optimize solvent polarity to minimize byproducts like N-alkylation side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., diethylaminoethyl group at position 8 and phenylethyl at position 7) .
  • FTIR : Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and amine (N-H) stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z ~455.2) .

Advanced Research Questions

Q. How do substituents at positions 7 and 8 influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Comparative Synthesis : Synthesize analogs with variations at positions 7 (e.g., replacing phenylethyl with cyclohexyl or isopentyl) and 8 (e.g., substituting diethylaminoethyl with piperazinyl or hydroxypropyl groups) .
  • Structure-Activity Relationship (SAR) : Test analogs in adenosine receptor binding assays. For example, phenylethyl at position 7 enhances lipophilicity and CNS penetration, while diethylaminoethyl at position 8 modulates adenosine A₂A receptor selectivity .
    • Data Analysis : Use regression models to correlate logP values (calculated via Chemicalize.org ) with IC₅₀ values in receptor assays .

Q. What computational strategies predict binding affinities to adenosine receptors?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound and adenosine A₁/A₂A receptors. Focus on hydrogen bonding with Asn253 (A₂A) and π-π stacking with Phe168 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
    • Validation : Compare computational predictions with radioligand displacement assays using [³H]ZM241385 .

Q. How can conflicting reports on biological activity (e.g., agonist vs. antagonist effects) be resolved experimentally?

  • Methodology :

  • Functional Assays : Use cAMP accumulation assays (agonist activity) vs. ERK phosphorylation assays (antagonist activity) in HEK293 cells expressing adenosine receptors .
  • Proteomic Profiling : Perform kinome-wide screening to identify off-target kinase interactions that may explain discrepancies .
    • Controls : Include reference compounds (e.g., Caffeine for A₂A antagonism) and validate cell line receptor expression via qPCR .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility and stability profiles?

  • Methodology :

  • Solubility Testing : Compare experimental solubility in PBS (pH 7.4) vs. DMSO using UV-Vis spectroscopy. Note that the diethylamino group enhances solubility in acidic buffers (pH < 6) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Hydrolysis at the purine C8-N bond is a common instability pathway .
    • Resolution : Cross-validate data using orthogonal methods (e.g., NMR for degradation product identification) .

Experimental Design for Target Validation

Q. What in vitro/in vivo models are optimal for evaluating neuroprotective effects?

  • Methodology :

  • In Vitro : Use primary cortical neurons exposed to glutamate-induced excitotoxicity. Measure cell viability (MTT assay) and ROS production (DCFH-DA probe) .
  • In Vivo : Administer the compound (10 mg/kg, i.p.) in a rat model of ischemic stroke (MCAO). Assess infarct volume via MRI and behavioral outcomes (e.g., rotarod test) .
    • Mechanistic Insight : Perform Western blotting to quantify BDNF and caspase-3 levels .

Methodological Optimization

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours by heating at 100°C in a sealed vessel .
  • Catalyst Screening : Test Pd/C vs. CuI for Buchwald-Hartwig coupling steps. CuI improves yields (~75%) for arylaminopurine derivatives .
    • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .

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